molecular formula C5H7F6O3P B1273916 Bis(2,2,2-trifluoroethyl) methylphosphonate CAS No. 757-95-9

Bis(2,2,2-trifluoroethyl) methylphosphonate

Cat. No.: B1273916
CAS No.: 757-95-9
M. Wt: 260.07 g/mol
InChI Key: YIUFTMLPQFZEFD-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) methylphosphonate (TFEMP) is an organophosphonate compound that has been widely studied in the scientific community due to its unique properties. It is a colorless liquid that has a low vapor pressure and is soluble in many organic solvents. TFEMP has been found to have a wide range of applications in scientific research, ranging from biochemical and physiological effects to its use as a reagent in laboratory experiments.

Scientific Research Applications

Synthesis and Flame Retardancy

Bis(2,2,2-trifluoroethyl) methylphosphonate is a key material in the synthesis of various chemical reagents, such as Jin’s reagent, used for creating (Z)-α,β-unsaturated ketones. It's significant in the field of organic synthesis due to its role in producing compounds with flame-retardant properties. Studies have explored its synthesis via transesterification processes, using methods like microwave and flow reactors, indicating its industrial application potential (Molnár et al., 2017). Moreover, it has been identified as a potent flame-retardant additive, particularly for lithium-ion batteries, enhancing their safety by reducing the flammability of the electrolyte (Zhu et al., 2015).

Organic Synthesis and Reactions

This compound is instrumental in the acylation of various compounds. The acylation process, an essential step in organic synthesis, has been optimized using esters instead of sensitive acyl chlorides, demonstrating the versatility of this compound in chemical transformations (Molnár et al., 2015). Additionally, its reaction with aldehydes to produce Z-unsaturated amides highlights its role in the development of new synthetic methods for organic compounds (Fortin et al., 2002).

Medicinal Chemistry and Imaging

In the field of medicinal chemistry, this compound has been used in the synthesis of novel compounds for potential medical applications. For instance, its derivatives have been explored as reporter probes for positron emission tomography (PET) imaging in the study of viral infections and cancer (Wang et al., 2005). This indicates its potential use in the development of new diagnostic tools in medical research.

Safety and Hazards

TFEMP may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Future Directions

TFEMP has been synthesized as a flame retardant to reduce the flammability of the electrolyte with minimal impact on the electrochemical performance of the electrode . This suggests potential future applications in the field of lithium-ion batteries.

Biochemical Analysis

Biochemical Properties

Bis(2,2,2-trifluoroethyl) methylphosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to inhibit cholinesterases, proteases, and phosphatases . These interactions are crucial as they can modulate the activity of these enzymes, impacting various biochemical pathways. The inhibition mechanism typically involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate from accessing the site and undergoing catalysis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with cholinesterases can affect neurotransmission, leading to changes in cell signaling. Additionally, the inhibition of proteases and phosphatases can impact protein turnover and phosphorylation states, respectively, thereby influencing gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as cholinesterases, proteases, and phosphatases, inhibiting their activity . This inhibition can lead to downstream effects on various biochemical pathways, including those involved in neurotransmission, protein degradation, and phosphorylation. The changes in enzyme activity can also result in alterations in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in long-term changes in cellular function. These effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall organism health. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cholinesterases, proteases, and phosphatases . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. The compound’s role in phosphorylation reactions is particularly noteworthy, as it can influence the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is crucial for its activity, as it needs to reach its target enzymes to inhibit their activity effectively.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes. The localization of this compound is essential for its function, as it ensures that the compound reaches the sites where it can exert its inhibitory effects.

Properties

IUPAC Name

1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFTMLPQFZEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F6O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394422
Record name Bis(2,2,2-trifluoroethyl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-95-9
Record name Bis(2,2,2-trifluoroethyl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) methylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Bis(2,2,2-trifluoroethyl) methylphosphonate in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing Jin’s reagent. [] This reagent is highly valuable in organic chemistry for selectively preparing (Z)-α,β-unsaturated ketones. [, ]

Q2: Are there any alternative methods for synthesizing this compound?

A2: While traditional methods exist, a recent study explored a greener approach using direct transesterification. [] This method involves reacting Dimethyl methylphosphonate with 2,2,2-Trifluoroethanol in a continuous flow reactor under high temperature (450 °C) and pressure (200 bar) conditions. [] This approach offers a potentially more sustainable route for the compound's synthesis.

Q3: Besides its use in organic synthesis, does this compound have other applications?

A3: Yes, this compound also demonstrates potential as a potent flame-retardant additive. [] This characteristic makes it a compound of interest for enhancing the safety of various materials.

Q4: What are the safety concerns associated with handling this compound?

A4: Information regarding the compound's safety notes that it can irritate the eyes, respiratory system, and skin. [] It's classified as a combustible liquid that releases toxic fumes when exposed to fire. [] Proper handling precautions include avoiding vapor inhalation, skin or eye contact, and prolonged exposure. Storage should be in a tightly sealed container, away from heat and open flames. []

Q5: Where can I find detailed analytical data for this compound?

A5: Reference [] provides essential analytical data, including its melting point (24-28 °C), boiling point (183-184 °C), and density (1.4807 g cm−3). It also lists common solvents for the compound, such as Tetrahydrofuran, Diethyl ether, and Dichloromethane.

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